![molecular formula C32H33BN2O2 B14760180 2-[2-[2-(Diphenylmethyl)phenyl]-1-methyl-1,3-dihydroisoindol-5-yl]-1,3,6,2-dioxazaborocane](/img/structure/B14760180.png)
2-[2-[2-(Diphenylmethyl)phenyl]-1-methyl-1,3-dihydroisoindol-5-yl]-1,3,6,2-dioxazaborocane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-[2-(Diphenylmethyl)phenyl]-1-methyl-1,3-dihydroisoindol-5-yl]-1,3,6,2-dioxazaborocane is a complex organic compound that features a unique structure combining a diphenylmethyl group with a dioxazaborocane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-[2-(Diphenylmethyl)phenyl]-1-methyl-1,3-dihydroisoindol-5-yl]-1,3,6,2-dioxazaborocane typically involves multiple steps. One common method includes the reaction of diphenylmethane derivatives with appropriate reagents to form the desired compound. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve efficient and cost-effective production. The use of continuous flow reactors and automated systems can further enhance the scalability of the production process .
化学反応の分析
Types of Reactions
2-[2-[2-(Diphenylmethyl)phenyl]-1-methyl-1,3-dihydroisoindol-5-yl]-1,3,6,2-dioxazaborocane undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and halogens (e.g., chlorine). The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield oxygenated derivatives, while reduction reactions may produce hydrogenated compounds .
科学的研究の応用
2-[2-[2-(Diphenylmethyl)phenyl]-1-methyl-1,3-dihydroisoindol-5-yl]-1,3,6,2-dioxazaborocane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 2-[2-[2-(Diphenylmethyl)phenyl]-1-methyl-1,3-dihydroisoindol-5-yl]-1,3,6,2-dioxazaborocane involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence signaling pathways related to cell growth and apoptosis .
類似化合物との比較
Similar Compounds
Diphenyl-2-pyridylmethane: This compound shares a similar diphenylmethyl group but differs in its overall structure and properties.
Trifluoromethylated Isoxazolines: These compounds have a different core structure but exhibit some similar chemical reactivity and applications.
Uniqueness
2-[2-[2-(Diphenylmethyl)phenyl]-1-methyl-1,3-dihydroisoindol-5-yl]-1,3,6,2-dioxazaborocane is unique due to its combination of a diphenylmethyl group with a dioxazaborocane ring, which imparts distinct chemical and biological properties.
特性
分子式 |
C32H33BN2O2 |
|---|---|
分子量 |
488.4 g/mol |
IUPAC名 |
2-[2-(2-benzhydrylphenyl)-1-methyl-1,3-dihydroisoindol-5-yl]-1,3,6,2-dioxazaborocane |
InChI |
InChI=1S/C32H33BN2O2/c1-24-29-17-16-28(33-36-20-18-34-19-21-37-33)22-27(29)23-35(24)31-15-9-8-14-30(31)32(25-10-4-2-5-11-25)26-12-6-3-7-13-26/h2-17,22,24,32,34H,18-21,23H2,1H3 |
InChIキー |
AGLJPOKHFFIRKJ-UHFFFAOYSA-N |
正規SMILES |
B1(OCCNCCO1)C2=CC3=C(C=C2)C(N(C3)C4=CC=CC=C4C(C5=CC=CC=C5)C6=CC=CC=C6)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


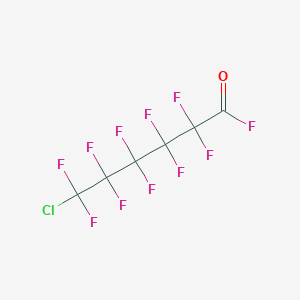


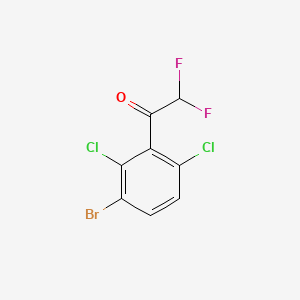
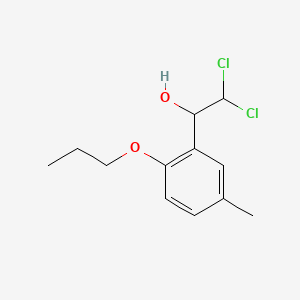

![(2S)-2-[[4-[(2-amino-4-oxo-8H-pteridin-6-yl)methylamino]benzoyl]amino]-5-[[1-[5-[(3R,5S)-1-[(2S)-2-[11-[3-[[3,4-difluoro-2-(2-fluoro-4-iodoanilino)benzoyl]amino]oxypropylamino]undecanoylamino]-3,3-dimethylbutanoyl]-5-[[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]carbamoyl]pyrrolidin-3-yl]oxy-5-oxopentyl]triazol-4-yl]methylamino]-5-oxopentanoic acid](/img/structure/B14760140.png)
![6H,12H-5,11-Methanodibenzo[b,f][1,5]diazocine](/img/structure/B14760149.png)
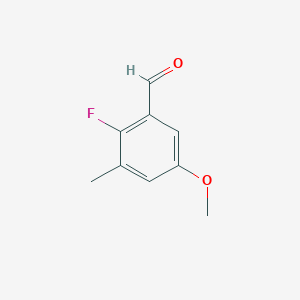

![(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxy-4-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]hexanal](/img/structure/B14760170.png)
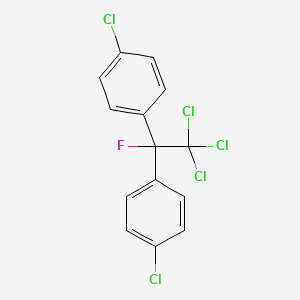

![(1S,2E,16Z,23R)-22-oxa-5,10,14-triazatetracyclo[16.9.2.01,23.021,28]nonacosa-2,16,18(29),19,21(28)-pentaene-4,15,25-trione;hydrochloride](/img/structure/B14760189.png)
